molecular formula C9H15NO6 B6146025 2-{[(tert-butoxy)carbonyl]amino}butanedioic acid CAS No. 120341-32-4

2-{[(tert-butoxy)carbonyl]amino}butanedioic acid

Cat. No.: B6146025
CAS No.: 120341-32-4
M. Wt: 233.2
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}butanedioic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a butanedioic acid backbone. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}butanedioic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the Boc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}butanedioic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Substitution: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amino acid.

    Substitution: Formation of new amide bonds results in peptides or other amide-containing compounds.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}butanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}butanedioic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic procedures. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}oxyacetic acid
  • 2-{[(tert-butoxy)carbonyl]amino}pyridin-4-ylacetic acid
  • N-(tert-butoxycarbonyl)-O-(carboxymethyl)hydroxylamine

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}butanedioic acid is unique due to its specific structure, which combines the Boc protecting group with a butanedioic acid backbone. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

120341-32-4

Molecular Formula

C9H15NO6

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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